molecular formula C9H4F4O2 B3039314 2,3,5,6-Tetrafluorophenyl acrylate CAS No. 101156-32-5

2,3,5,6-Tetrafluorophenyl acrylate

Cat. No. B3039314
CAS RN: 101156-32-5
M. Wt: 220.12 g/mol
InChI Key: GXJPHSMOOJJMKN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorophenyl acrylate is a fluorinated aromatic compound with potential applications in various scientific fields. It has the molecular formula C9H4F4O2 .


Synthesis Analysis

2,3,5,6-Tetrafluorophenyl acrylate is produced by the reaction of 2,3,5,6-tetrafluorophenols with acrylic acid chloride . For example, 2,3,5,6-tetrafluorophenyl acrylate is obtained by the reaction of 2,3,5,6-tetrafluorophenol or an alkali metal salt thereof with acrylic acid chloride .


Molecular Structure Analysis

The molecular formula of 2,3,5,6-Tetrafluorophenyl acrylate is C9H4F4O2. It has an average mass of 220.120 Da and a monoisotopic mass of 220.014740 Da .


Physical And Chemical Properties Analysis

2,3,5,6-Tetrafluorophenyl acrylate has a density of 1.4±0.1 g/cm³. Its boiling point is 227.2±40.0 °C at 760 mmHg. The vapour pressure is 0.1±0.4 mmHg at 25°C. The enthalpy of vaporization is 46.4±3.0 kJ/mol. The flash point is 88.7±22.2 °C. The index of refraction is 1.452 .

Scientific Research Applications

Synthesis of Fluorinated Diblock Copolymers

“2,3,5,6-Tetrafluorophenyl acrylate” is used in the synthesis of fluorinated diblock copolymers . These copolymers have unique microphase separation, excellent chemical resistance, lower surface energy, superior oil and water repellence, and a lower dielectric constant . They are synthesized by activator generated by electron transfer atom transfer radical polymerization (AGET ATRP) .

Surface Property Enhancement

The surface properties of block and random copolymers can be enhanced with the use of "2,3,5,6-Tetrafluorophenyl acrylate" . The water and ethyleneglycol contact angles of these copolymers increase with the increase of fluorine content . This difference comes from different surface energy at the same fluorine content on film surface .

Heat Resistance Improvement

The heat resistance of block copolymers can be improved with the use of "2,3,5,6-Tetrafluorophenyl acrylate" . The surface stability of block copolymer was obviously better than that of random copolymer .

Synthesis of π-Conjugated Conducting Polymers

A donor–acceptor type π-conjugated conducting polymer, poly[(2,3,5,6-tetrafluorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine)], P(EDOT-4FPH) was designed and synthesized by direct arylation polymerization method using "2,3,5,6-Tetrafluorophenyl acrylate" .

Non-Linear Optical Properties

The copolymer P(EDOT-4FPH) synthesized using “2,3,5,6-Tetrafluorophenyl acrylate” exhibits third-order non-linear optical properties . The open-aperture Z-scan technique at 532 nm in DMSO solvent was used to observe these properties .

Preparation of Radioiodinated Phenylalanine Derivative

“2,3,5,6-Tetrafluorophenyl acrylate” is used in the preparation of radioiodinated phenylalanine derivative, which is useful in peptide synthesis .

Mechanism of Action

properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O2/c1-2-6(14)15-9-7(12)4(10)3-5(11)8(9)13/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJPHSMOOJJMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=C(C(=CC(=C1F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluorophenyl acrylate

CAS RN

101156-32-5
Record name 2,3,5,6-Tetrafluorophenyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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